1,3-Dichloro-4-methylisoquinoline
CAS No.: 15787-23-2
Cat. No.: VC2914224
Molecular Formula: C10H7Cl2N
Molecular Weight: 212.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15787-23-2 |
|---|---|
| Molecular Formula | C10H7Cl2N |
| Molecular Weight | 212.07 g/mol |
| IUPAC Name | 1,3-dichloro-4-methylisoquinoline |
| Standard InChI | InChI=1S/C10H7Cl2N/c1-6-7-4-2-3-5-8(7)10(12)13-9(6)11/h2-5H,1H3 |
| Standard InChI Key | ALKJKJDITLLQOR-UHFFFAOYSA-N |
| SMILES | CC1=C(N=C(C2=CC=CC=C12)Cl)Cl |
| Canonical SMILES | CC1=C(N=C(C2=CC=CC=C12)Cl)Cl |
Introduction
Structural Characteristics and Physical Properties
1,3-Dichloro-4-methylisoquinoline belongs to the isoquinoline family, a class of heterocyclic compounds known for their diverse biological activities. The compound is characterized by its unique structure containing two chlorine atoms at positions 1 and 3, and a methyl group at position 4 of the isoquinoline framework.
The molecular structure presents several key features that contribute to its reactivity and potential applications. The isoquinoline core provides a rigid, planar scaffold with an asymmetric electron distribution due to the nitrogen atom in the heterocyclic ring. The chlorine atoms at positions 1 and 3 serve as potential leaving groups in nucleophilic substitution reactions, making this compound valuable as a synthetic intermediate. Meanwhile, the methyl group at position 4 introduces steric effects and modifies the electron density of the ring system.
Table 1: Basic Structural Properties of 1,3-Dichloro-4-methylisoquinoline
| Property | Value |
|---|---|
| Chemical Formula | C₁₀H₇Cl₂N |
| Molecular Weight | 212.07 g/mol |
| CAS Registry Number | 15787-23-2 |
| SMILES Code | CC1=C(Cl)N=C(Cl)C2=C1C=CC=C2 |
The physical and chemical properties of 1,3-Dichloro-4-methylisoquinoline distinguish it from other isoquinoline derivatives and influence its behavior in various chemical and biological systems. The compound exists as a solid at room temperature, typically appearing as a crystalline powder. Like other isoquinoline derivatives with similar substitution patterns, it exhibits limited water solubility but dissolves readily in common organic solvents such as dichloromethane, chloroform, and dimethyl sulfoxide.
Table 2: Physicochemical Properties of 1,3-Dichloro-4-methylisoquinoline
Synthesis Methods and Chemical Reactivity
The synthesis of 1,3-Dichloro-4-methylisoquinoline can be achieved through several organic reactions involving isoquinoline derivatives. One notable method is the Pomeranz-Fritsch reaction, which is commonly used for synthesizing isoquinoline derivatives. This approach involves the cyclization of properly substituted benzaldehydes with aminoacetals, followed by chlorination steps to introduce the chlorine atoms at the desired positions.
Alternative synthetic routes may include the Bischler-Napieralski reaction, which involves the cyclodehydration of β-phenethylamides to form 3,4-dihydroisoquinolines, followed by oxidation and chlorination steps. The specific synthetic pathway chosen depends on factors such as the availability of starting materials, desired yield, and purity requirements.
The chemical reactivity of 1,3-Dichloro-4-methylisoquinoline is largely dictated by its structure. The chlorine atoms at positions 1 and 3 are susceptible to nucleophilic substitution reactions, making this compound a versatile intermediate for further functionalization. The isoquinoline nitrogen can participate in coordination with metals or act as a hydrogen bond acceptor in molecular recognition processes.
Key reactions of 1,3-Dichloro-4-methylisoquinoline include:
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Nucleophilic aromatic substitution at the chlorinated positions
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Cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to introduce various functional groups
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Electrophilic substitution on the benzene ring portion
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Coordination chemistry through the nitrogen atom
These chemical transformations enable the preparation of a diverse array of derivatives with tailored properties for specific applications.
Biological Activities and Pharmacological Properties
Research on 1,3-Dichloro-4-methylisoquinoline highlights its potential in medicinal chemistry due to its biological activity. The compound's ability to interact with biological targets such as enzymes or receptors makes it a candidate for further pharmacological studies. While specific research on this exact compound is limited in the available literature, studies on related isoquinoline derivatives suggest several potential biological activities.
The isoquinoline scaffold is found in numerous bioactive natural products and pharmaceuticals, indicating its significance in drug discovery. The specific substitution pattern in 1,3-Dichloro-4-methylisoquinoline, with chlorine atoms at positions 1 and 3 and a methyl group at position 4, creates a unique electronic and steric environment that may confer specific biological properties.
Table 3: Potential Biological Activities of 1,3-Dichloro-4-methylisoquinoline
| Activity | Potential Mechanism | Research Status |
|---|---|---|
| Antibacterial | Inhibition of bacterial cell wall synthesis or DNA replication | Preliminary investigations based on similar derivatives |
| Antifungal | Interference with ergosterol biosynthesis or membrane integrity | Suggested by the activity of related compounds |
| Anticancer | Interaction with DNA or inhibition of specific enzymes involved in cell proliferation | Subject of ongoing research |
| Enzyme Inhibition | Binding to enzyme active sites through π-stacking and halogen bonding | Structure suggests potential for such activity |
The biological activity of 1,3-Dichloro-4-methylisoquinoline is influenced by its structural features:
These structural elements collectively contribute to the compound's potential pharmacological profile, making it worthy of investigation for various therapeutic applications.
Comparative Analysis with Related Isomers
Understanding 1,3-Dichloro-4-methylisoquinoline in the context of its isomers provides valuable insights into structure-activity relationships and the effect of substitution patterns on physical, chemical, and biological properties. Several isomers of dichloromethylisoquinoline exist, differing in the position of the methyl group on the isoquinoline scaffold.
Table 4: Comparison of 1,3-Dichloromethylisoquinoline Isomers
The position of the methyl group significantly affects the electronic distribution, steric properties, and potentially the biological activities of each isomer. For 1,3-Dichloro-4-methylisoquinoline, the methyl group at position 4 is directly attached to the heterocyclic ring, which distinguishes it from other isomers where the methyl group is on the benzene portion.
Computational studies suggest that these structural differences translate into variations in physicochemical properties, such as lipophilicity, solubility, and binding affinity to biological targets. The specific positioning of substituents can dramatically alter a compound's interaction with receptors or enzymes, resulting in different biological activity profiles.
Applications in Research and Industry
1,3-Dichloro-4-methylisoquinoline serves several important roles in organic chemistry and drug discovery:
Synthetic Intermediate
The compound functions as a versatile building block for synthesizing more complex molecules used in pharmaceuticals, agrochemicals, and other industrial applications. The reactive chlorine substituents allow for strategic functionalization to create libraries of derivatives with diverse properties.
Medicinal Chemistry
As a potential pharmacophore, 1,3-Dichloro-4-methylisoquinoline provides a scaffold for designing targeted therapeutic agents. Structure-activity relationship studies involving this compound can yield insights into the development of novel drugs with improved efficacy and selectivity.
Chemical Probe
The compound can serve as a chemical probe in biological systems to investigate specific pathways or targets. Its unique structure allows for tracking interactions and mechanisms in complex biological environments.
Reference Standard
In analytical chemistry, pure samples of 1,3-Dichloro-4-methylisoquinoline are valuable as reference standards for quality control and method development in pharmaceutical and chemical industries.
Recommended precautionary measures include:
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Avoid breathing dust, fumes, or vapors
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Wear appropriate personal protective equipment (gloves, eye protection, lab coat)
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Use only in well-ventilated areas or under a fume hood
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Wash thoroughly after handling
For research laboratories and industrial settings working with this compound, establishing proper handling protocols and ensuring adequate training for personnel is essential to minimize risks.
Research Advancements and Future Directions
Research on 1,3-Dichloro-4-methylisoquinoline and related isoquinoline derivatives continues to expand, with several promising directions:
Medicinal Chemistry Applications
The exploration of 1,3-Dichloro-4-methylisoquinoline in drug discovery focuses on its potential as a lead compound for developing novel therapeutic agents. Structure-activity relationship studies aim to optimize its properties for specific targets, potentially leading to new treatments for bacterial infections, fungal diseases, or cancer.
Green Chemistry Approaches
Developing more environmentally friendly synthesis methods for 1,3-Dichloro-4-methylisoquinoline represents an important research direction. This includes investigating catalytic processes, flow chemistry techniques, and alternative solvents to reduce the environmental impact of its production.
Computational Studies
Computational modeling of 1,3-Dichloro-4-methylisoquinoline's interactions with biological targets provides valuable insights for rational drug design. These studies help predict binding affinities, pharmacokinetic properties, and potential off-target effects, guiding experimental work in more productive directions.
Novel Derivatives
Research on novel derivatives of 1,3-Dichloro-4-methylisoquinoline aims to expand the chemical space around this scaffold. By introducing various functional groups at strategic positions, researchers can fine-tune properties such as solubility, metabolic stability, and target selectivity.
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